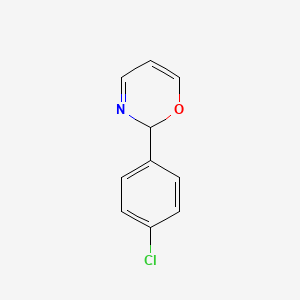

2-(4-Chlorophenyl)-2H-1,3-oxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143033-24-3 |

|---|---|

Molecular Formula |

C10H8ClNO |

Molecular Weight |

193.63 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2H-1,3-oxazine |

InChI |

InChI=1S/C10H8ClNO/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10/h1-7,10H |

InChI Key |

XYTWYKKQYMFNHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(N=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for 1,3 Oxazines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the 1,3-oxazine ring system. emerypharma.comnih.gov By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.

¹H-NMR Spectral Analysis for Structural Elucidation

Proton (¹H) NMR spectroscopy is fundamental for identifying the number and type of hydrogen atoms in a molecule. In the case of 2-(4-Chlorophenyl)-2H-1,3-oxazine, the ¹H-NMR spectrum would display characteristic signals for both the 1,3-oxazine ring and the 4-chlorophenyl substituent.

The protons on the 4-chlorophenyl group are expected to appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to the symmetrical substitution pattern. mdpi.com The protons on the 1,3-oxazine ring would exhibit distinct chemical shifts. For instance, the proton at the C2 position, adjacent to both the oxygen and nitrogen atoms and the aromatic ring, would likely appear as a singlet at a downfield position. The methylene protons at C4, C5, and C6 of the oxazine (B8389632) ring would show characteristic multiplets, with their chemical shifts and coupling patterns providing crucial information about the ring's conformation.

Table 1: Expected ¹H-NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for related structures.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₂'‑H, C₆'‑H) | 7.30 - 7.50 | Doublet |

| Aromatic (C₃'‑H, C₅'‑H) | 7.20 - 7.40 | Doublet |

| Oxazine Ring (C₂‑H) | 5.10 - 5.60 | Singlet |

| Oxazine Ring (-O-CH₂-) | 4.00 - 4.50 | Multiplet |

| Oxazine Ring (-N-CH₂-) | 3.00 - 3.50 | Multiplet |

| Oxazine Ring (-CH₂-) | 1.80 - 2.30 | Multiplet |

¹³C-NMR Spectral Analysis for Carbon Framework Confirmation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H-NMR by providing a map of the carbon skeleton. emerypharma.com Each unique carbon atom in the molecule produces a distinct signal, confirming the total number of carbons and their chemical environment.

For this compound, the ¹³C-NMR spectrum would show signals for the ten carbon atoms. The carbons of the 4-chlorophenyl ring would resonate in the aromatic region (δ 120-150 ppm). The carbon atom bonded to chlorine (C₄') would have a characteristic chemical shift, as would the carbon atom attached to the oxazine ring (C₁'). Within the oxazine ring, the C2 carbon, positioned between two heteroatoms, is expected to be significantly downfield. The methylene carbons (C4, C5, C6) would appear in the aliphatic region of the spectrum. gsconlinepress.com

Table 2: Expected ¹³C-NMR Chemical Shifts for this compound This table is illustrative and based on typical chemical shift values for related structures.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Oxazine Ring (C₂) | 80 - 95 |

| Oxazine Ring (C₄) | 60 - 75 |

| Oxazine Ring (C₆) | 40 - 55 |

| Oxazine Ring (C₅) | 20 - 35 |

| Aromatic (C₁') | 135 - 145 |

| Aromatic (C₄') | 130 - 140 |

| Aromatic (C₂', C₆') | 128 - 135 |

| Aromatic (C₃', C₅') | 125 - 130 |

Advanced NMR Techniques (e.g., 2D-NMR, Solid-State NMR)

For complex molecules or to resolve ambiguities in 1D spectra, two-dimensional (2D) NMR techniques are employed. ipb.pt These methods reveal correlations between different nuclei, providing definitive structural confirmation.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to trace the connectivity of the methylene groups within the 1,3-oxazine ring. emerypharma.comajbasweb.com

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. It provides an unambiguous assignment of the ¹³C spectrum based on the more easily assigned ¹H spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting different fragments of the molecule, such as linking the protons on the oxazine ring to the carbons of the chlorophenyl group. ajbasweb.com

Solid-State NMR (ssNMR) can be used to study the compound in its solid form, providing information about its crystalline structure, polymorphism, and molecular dynamics in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. derpharmachemica.com It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound would exhibit several characteristic absorption bands. The presence of the 1,3-oxazine ring would be confirmed by strong C-O-C (ether) stretching vibrations, typically found in the 1150-1050 cm⁻¹ region. orgchemres.org The C=N imine bond within the 2H-1,3-oxazine structure would show a characteristic stretching band around 1670-1640 cm⁻¹. Aromatic C=C stretching bands from the chlorophenyl ring would appear in the 1600-1450 cm⁻¹ range. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while those of the aliphatic methylene groups on the oxazine ring appear just below 3000 cm⁻¹. Finally, the C-Cl bond would produce a stretching band in the fingerprint region, typically between 800 and 600 cm⁻¹. gsconlinepress.com

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Imine C=N | Stretch | 1670 - 1640 |

| Aromatic C=C | Stretch | 1600 - 1450 |

| Ether C-O-C | Asymmetric Stretch | 1250 - 1150 |

| Ether C-O-C | Symmetric Stretch | 1150 - 1050 |

| C-N | Stretch | 1350 - 1250 |

| C-Cl | Stretch | 800 - 600 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. gsconlinepress.com It involves ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions.

For this compound (C₁₀H₁₀ClNO), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula by providing a highly accurate mass measurement. The molecular ion peak [M]⁺ would be observed, and importantly, it would be accompanied by a characteristic [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. mdpi.com This isotopic signature is definitive proof of the presence of a single chlorine atom in the molecule.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways could include the loss of the chlorophenyl group or the cleavage of the oxazine ring, leading to characteristic daughter ions that help to piece together the molecular structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated systems.

The UV-Vis spectrum of this compound is expected to be dominated by absorptions arising from π → π* transitions within the 4-chlorophenyl aromatic ring. nih.gov These transitions typically result in strong absorption bands in the UV region. The presence of the oxazine ring and its heteroatoms may cause slight shifts in the absorption maxima (λ_max) compared to chlorobenzene itself. Computational methods, such as time-dependent density functional theory (TD-DFT), can be employed to predict the electronic absorption spectra of oxazine compounds and aid in the assignment of the observed electronic transitions. nih.govd-nb.info

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool in the synthesis and analysis of 1,3-oxazines. It allows for the separation of the target compound from starting materials, byproducts, and other impurities, as well as for the quantification of its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions in real-time. derpharmachemica.comresearchgate.netresearchgate.net In the synthesis of 1,3-oxazine derivatives, TLC is routinely employed to track the consumption of reactants and the formation of the desired product. researchgate.net The technique utilizes a stationary phase, typically silica gel G on a plate, and a mobile phase, which is a solvent system tailored to the polarity of the compounds being separated. derpharmachemica.com

For 1,3-oxazines, common mobile phases consist of mixtures of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate in various ratios. derpharmachemica.com After the solvent front has moved up the plate, the separated spots are visualized, often using a UV lamp or an iodine chamber. derpharmachemica.comresearchgate.net The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system and is used to identify the product and assess the reaction's completion.

Table 1: Representative TLC Data for Reaction Monitoring of a 1,3-Oxazine Synthesis

| Compound | Solvent System (n-Hexane:Ethyl Acetate) | Rf Value | Visualization Method |

| Starting Aldehyde | 7:3 | 0.85 | UV Light (254 nm) |

| Intermediate | 7:3 | 0.60 | UV Light (254 nm) |

| This compound | 7:3 | 0.45 | UV Light (254 nm) |

Note: Rf values are illustrative and can vary based on specific experimental conditions.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of this compound, a reverse-phase HPLC method is typically employed. In this setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol.

HPLC provides high-resolution separation and is used to determine the purity of the final product with great accuracy. A detector, such as a UV-Vis spectrophotometer, measures the absorbance of the eluting compounds at a specific wavelength, generating a chromatogram where each peak corresponds to a different component in the sample. The area under the peak is proportional to the concentration of the compound, allowing for precise quantitative analysis. This is crucial for quality control in pharmaceutical applications. unodc.org

Table 2: Example HPLC Purity Analysis for this compound

| Peak No. | Retention Time (min) | Peak Area (%) | Identification |

| 1 | 2.15 | 0.25 | Impurity A |

| 2 | 3.48 | 99.50 | This compound |

| 3 | 4.02 | 0.15 | Impurity B |

| 4 | 5.67 | 0.10 | Starting Material |

Note: HPLC conditions (e.g., column, mobile phase gradient, flow rate) are optimized for each specific analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsisinternational.org While many 1,3-oxazine structures may lack the volatility or thermal stability for direct GC analysis, the technique is highly suitable for analyzing more volatile derivatives or potential impurities.

In GC-MS, the sample is vaporized and separated based on boiling point and polarity in a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" that allows for definitive identification of the compound. This method is particularly useful for identifying volatile byproducts from the synthesis or for analyzing derivatives specifically prepared to be amenable to GC analysis.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a compound like this compound, obtaining a single crystal suitable for X-ray diffraction can unambiguously confirm its molecular geometry and the spatial arrangement of the chlorophenyl group relative to the oxazine ring. mdpi.com

The analysis of a related compound, 3-(4-Chlorophenyl)-2H-benz[b] derpharmachemica.comnih.govoxazine, revealed detailed structural parameters. researchgate.net Such studies provide invaluable data on the planarity of the ring systems and intermolecular interactions, like hydrogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.netnih.gov

Table 3: Representative Crystallographic Data for a Chlorophenyl-Containing Heterocycle

| Parameter | Value |

| Chemical Formula | C14H10ClNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.861 (3) |

| b (Å) | 5.834 (1) |

| c (Å) | 14.903 (3) |

| β (°) | 108.30 (3) |

| Volume (Å3) | 1127.7 (4) |

| Z (molecules/unit cell) | 4 |

| R-factor | 0.043 |

Data is for the related compound 3-(4-Chlorophenyl)-2H-benz[b] derpharmachemica.comnih.govoxazine and is illustrative of the type of information obtained from X-ray crystallography. researchgate.net

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the comprehensive analysis of complex mixtures and the unambiguous identification of unknown compounds. rsisinternational.org

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is one of the most powerful and widely used hyphenated techniques in pharmaceutical analysis. rsisinternational.org It combines the high-resolution separation of HPLC with the sensitive and specific detection of mass spectrometry. doi.org LC-MS is invaluable for impurity profiling, allowing for the detection and tentative identification of synthesis-related impurities and degradation products even at very low levels. rsisinternational.org

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) : This technique directly links HPLC separation with NMR spectroscopy. It allows for the acquisition of detailed NMR spectra for individual components of a mixture as they elute from the HPLC column. LC-NMR is a definitive tool for the structural elucidation of unknown impurities or metabolites without the need for isolating each component individually.

Gas Chromatography-Mass Spectrometry (GC-MS) : As discussed previously, this technique is a cornerstone for the analysis of volatile compounds, providing both separation and structural identification.

These advanced hyphenated methods provide a depth of analytical information that is often unattainable with standalone techniques, ensuring a thorough characterization of this compound and related compounds.

Applications of 1,3 Oxazine Derivatives in Organic Synthesis and Materials Science

1,3-Oxazines as Versatile Synthetic Intermediatesbldpharm.comresearchgate.net

1,3-Oxazine derivatives are widely recognized for their utility as intermediates in the synthesis of a variety of organic molecules. bldpharm.comresearchgate.net Their inherent reactivity allows for transformations into other heterocyclic systems and complex molecular architectures.

One of the primary applications of 1,3-oxazines in organic synthesis is their role as precursors to other nitrogen-containing heterocycles. The 1,3-oxazine ring can be readily transformed through various reactions, such as ring-opening and rearrangement, to yield a diverse array of heterocyclic structures. For instance, they can serve as synthons for pyridines, pyrimidines, and other more complex fused heterocyclic systems. chemsrc.com The specific substitution pattern on the 1,3-oxazine ring, such as the 4-chlorophenyl group in the target compound, would influence the reactivity and the final heterocyclic product.

The general transformation of 1,3-oxazines into other heterocycles often involves the cleavage of the C-O bond, followed by cyclization with a suitable reagent. This versatility makes them attractive building blocks for combinatorial chemistry and the generation of compound libraries for drug discovery. sigmaaldrich.com

Beyond the synthesis of other heterocycles, 1,3-oxazines are valuable building blocks for the construction of complex acyclic and macrocyclic molecules. alfa-chemistry.com The controlled ring-opening of the oxazine (B8389632) moiety can provide access to 1,3-aminoalcohols, which are important structural motifs in many natural products and pharmaceuticals. The stereochemistry of the substituents on the oxazine ring can often be controlled, allowing for the stereoselective synthesis of these aminoalcohol fragments.

The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can also involve oxazole (B20620) derivatives, which are structurally related to oxazines, as azadienes. alfa-chemistry.com This highlights the potential of the oxazine core in cycloaddition reactions to build molecular complexity.

Applications in Polymer Chemistry and Materials Science

The unique structure of 1,3-oxazines also lends itself to applications in the field of polymer chemistry and materials science.

Certain 1,3-oxazine derivatives can act as monomers in polymerization reactions. For example, benzoxazines, which contain a benzene (B151609) ring fused to a 1,3-oxazine ring, undergo ring-opening polymerization upon heating to form high-performance thermosetting polymers known as polybenzoxazines. These polymers are known for their excellent thermal stability, flame retardancy, and mechanical properties.

While there is no specific data on the polymerization of 2-(4-Chlorophenyl)-2H-1,3-oxazine, the general reactivity of the 1,3-oxazine ring suggests that it could potentially undergo similar ring-opening polymerization, initiated by heat or a cationic initiator, to produce a polymer with a repeating unit containing the 4-chlorophenyl substituent. The properties of such a polymer would be influenced by the presence of the chlorine atom on the phenyl ring.

Table 1: Examples of 1,3-Oxazine Derivatives Used in Polymerization

| Monomer | Polymerization Method | Resulting Polymer | Key Properties of Polymer |

| Benzoxazines | Ring-Opening Polymerization (Thermal) | Polybenzoxazines | High thermal stability, flame retardancy, good mechanical properties. |

| 2-Phenyl-1,3-oxazine | Cationic Ring-Opening Polymerization | Poly(N-benzoylethylenimine) | - |

| 5,6-Dihydro-4H-1,3-oxazine | Isomerization Polymerization | Poly(N-formyl-1,3-propylenimine) | - |

This table presents data for representative 1,3-oxazine derivatives and is intended to illustrate the potential for polymerization within this class of compounds.

The extended π-systems present in some 1,3-oxazine derivatives make them suitable for use as dyes and pigments. Aromatic oxazines, particularly those with extensive conjugation, can exhibit strong absorption in the visible region of the electromagnetic spectrum. For instance, fluorescent dyes like Nile red and Nile blue are based on an aromatic benzophenoxazine structure.

The 4-chlorophenyl group in this compound would be part of the conjugated system, and its electronic properties could influence the color and photophysical properties of the molecule. While no specific color properties are documented for this compound, its structural similarity to other chromophoric systems suggests potential in this area.

Development of Novel Synthetic Methodologies Employing 1,3-Oxazines

The unique reactivity of the 1,3-oxazine ring continues to inspire the development of new synthetic methods. Researchers are exploring novel ways to construct and transform the oxazine ring, often employing green chemistry principles such as the use of water as a solvent or employing catalytic methods.

The synthesis of 1,3-oxazine derivatives can be achieved through various strategies, including multi-component reactions that allow for the rapid assembly of the heterocyclic core from simple starting materials. researchgate.net These methodologies are crucial for accessing a wide range of substituted oxazines, which can then be used to explore new applications in synthesis and materials science. The development of efficient synthetic routes to compounds like this compound would be the first step towards unlocking their potential.

Future Potential of this compound in Synthetic Chemistry

The 2H-1,3-oxazine ring system represents a versatile, yet not fully explored, class of heterocyclic compounds. While extensive research has been dedicated to isomers like 4H- and 6H-1,3-oxazines, as well as their benzofused analogues, the specific derivative This compound remains a molecule with largely untapped potential in synthetic chemistry. Its promise as a synthetic intermediate can be inferred from the known reactivity of the broader 2-aryl-2H-1,3-oxazine class. The presence of the 4-chlorophenyl substituent at the C2 position is expected to significantly influence the electronic properties and reactivity of the oxazine ring, opening avenues for novel chemical transformations.

The future applications of This compound in synthetic chemistry are projected to be in its use as a versatile building block for constructing more complex molecular architectures. Its inherent reactivity patterns, primarily centered around cycloaddition and ring-opening reactions, position it as a valuable precursor for a diverse range of heterocyclic compounds and polymers.

Key Areas of Synthetic Potential:

Cycloaddition Reactions: The 2H-1,3-oxazine core contains a 1-aza-1,3-diene system, making it a suitable partner in various cycloaddition reactions, particularly Diels-Alder type transformations. It can react as either the diene or, depending on the substitution and reaction partner, the dienophile. The electron-withdrawing nature of the 4-chlorophenyl group can modulate the reactivity and selectivity of these cycloadditions, providing access to complex nitrogen-containing polycyclic systems. These reactions are fundamental for building molecular complexity in a single, atom-economical step. acs.org

Ring-Opening Reactions: Like other oxazine derivatives, the 2H-1,3-oxazine ring is susceptible to cleavage under various conditions, such as with nucleophiles or under thermal or catalytic activation. mdpi.comrsc.org This ring-opening proclivity is not a limitation but a synthetic advantage, allowing the oxazine to serve as a masked precursor to other functionalized structures. For instance, hydrolysis or reduction can yield valuable amino alcohol derivatives, which are important chiral building blocks in pharmaceutical synthesis.

Precursor to Other Heterocycles: Through ring-opening followed by intramolecular cyclization or rearrangement, This compound could be transformed into other important heterocyclic systems. For example, reactions of related oxazines are known to yield pyridines, pyrroles, or other oxazine isomers. acs.orgnih.gov The specific substitution pattern of the starting material would guide the pathway of these transformations, enabling the targeted synthesis of diverse molecular scaffolds.

Functionalization via the Chlorophenyl Group: The 4-chlorophenyl moiety serves as a handle for further synthetic modifications through well-established cross-coupling methodologies (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the late-stage functionalization of the molecule, enabling the creation of a library of derivatives with varied electronic and steric properties without altering the core oxazine structure initially.

Development of Novel Polymers: The ring-opening polymerization (ROP) of benzoxazines is a well-documented process for producing high-performance phenolic resins. rsc.orgresearchgate.netmdpi.com By analogy, This compound could potentially undergo cationic or thermal ROP. The substituent on the phenyl ring would influence the polymerization behavior and the final properties of the resulting polymer, such as thermal stability, flame retardancy, and dielectric constant.

The table below summarizes the projected synthetic transformations for This compound based on the known reactivity of analogous heterocyclic systems.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents/Conditions | Potential Product Class | Synthetic Value |

|---|---|---|---|

| [4+2] Cycloaddition | Electron-deficient or -rich alkenes/alkynes | Polycyclic N,O-heterocycles | Rapid construction of complex scaffolds |

| Ring-Opening | Nucleophiles (e.g., H₂O, amines, Grignards) | Functionalized aminoalcohols | Access to chiral building blocks |

| Rearrangement | Heat or Lewis/Brønsted acids | Pyridines, Pyrroles | Synthesis of diverse heterocycles |

| Cross-Coupling | Pd catalysts, boronic acids, amines, etc. | Functionalized 2-aryl-2H-1,3-oxazines | Molecular diversity, SAR studies |

| Polymerization | Thermal or cationic initiation | Poly(1,3-oxazine)s | Development of novel materials |

Conclusion and Future Research Perspectives

Summary of Current Research Landscape for 2-(4-Chlorophenyl)-2H-1,3-oxazine

Direct and specific research on this compound is notably limited in the existing scientific literature. The current understanding of this compound is primarily built upon extrapolations from studies of structurally related molecules. The broader class of oxazines and their fused-ring counterparts, benzoxazines, have garnered significant attention for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. amazonaws.comijpsr.inforesearchgate.net

Research on analogous compounds, such as 2-(3,4-dichlorophenyl)-4H-benzo[d] amazonaws.comnih.govoxazin-4-one and 2-(4-Chlorophenyl)-4H-benzo[e] amazonaws.comnih.govoxazin-4-one, has focused on their synthesis and potential as anticancer agents. nih.govpjps.pk These studies often involve synthesis from precursors like anthranilic acid and subsequently evaluate the compounds' biological efficacy through in vitro assays and in silico molecular docking studies. pjps.pkubaya.ac.id For instance, derivatives of 2-phenyl-4H-benzo[d] amazonaws.comnih.govoxazin-4-one have been investigated for their cytotoxicity against various cancer cell lines. pjps.pkubaya.ac.id However, the specific 2H-1,3-oxazine core of the title compound, without the fused benzo ring and carbonyl group, remains largely uncharacterized.

Unexplored Avenues in Synthesis and Reactivity

The synthesis of this compound has not been explicitly detailed, presenting a significant opportunity for synthetic chemistry research. Methodologies used for similar heterocyclic systems could be adapted and optimized for its construction.

Potential Synthetic Strategies:

Adaptation of Chalcone Condensation: A common route to 6H-1,3-oxazine derivatives involves the reaction of chalcones with urea. ijpsr.info A similar strategy could be envisioned where a suitable three-carbon synthon is reacted with an amidine or related nitrogen-containing nucleophile derived from 4-chlorobenzaldehyde.

Cyclization Reactions: Modern catalytic methods, such as the silver-catalyzed cyclization of N-propargyl amino alcohols used for 1,4-oxazines, could be explored for their applicability to the synthesis of 1,3-oxazine isomers. organic-chemistry.org

Multi-Component Reactions: Designing a one-pot, multi-component reaction involving 4-chlorobenzaldehyde, a source of ammonia, and a suitable three-carbon dielectrophile could provide an efficient and atom-economical route to the 2H-1,3-oxazine scaffold.

The reactivity of the 2H-1,3-oxazine ring system is another major unexplored area. Investigations could include:

Ring-Opening Reactions: Studying the stability of the ring towards acidic or basic hydrolysis and nucleophilic attack.

Cycloaddition Reactions: Exploring the potential of the C=N-C=C moiety within the ring to participate in cycloaddition reactions.

Functionalization: Investigating methods for substitution on the oxazine (B8389632) ring to create a library of derivatives for further study.

Advancements in Theoretical and Computational Studies

Computational chemistry offers a powerful, non-empirical approach to understanding the properties of this compound before engaging in extensive lab work. While no specific theoretical studies on this molecule exist, research on related benzoxazinones provides a clear roadmap. pjps.pkubaya.ac.id

Future Computational Research Directions:

| Research Area | Objective | Potential Insights |

| Conformational Analysis | Determine the preferred three-dimensional structure and ring conformation (e.g., semi-chair, semi-boat). researchgate.net | Understanding steric and electronic effects, predicting receptor binding modes. |

| Quantum Chemical Calculations | Calculate properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and dipole moment. | Predicting reactivity, sites for electrophilic/nucleophilic attack, and solubility. |

| Molecular Docking | Simulate the binding of the compound to various biological targets, such as enzymes or receptors implicated in cancer or microbial infections. pjps.pkubaya.ac.id | Identifying potential biological activities and guiding the design of more potent derivatives. |

| Reaction Mechanism Simulation | Model potential synthetic pathways to predict feasibility, transition states, and reaction kinetics. | Optimizing reaction conditions and predicting potential byproducts. |

These theoretical studies would be invaluable for predicting the molecule's chemical behavior and biological potential, thereby streamlining future experimental efforts.

Interdisciplinary Research Opportunities

The structural features of this compound and the known bioactivities of the broader oxazine class suggest numerous opportunities for interdisciplinary research. amazonaws.comijpsr.info

Medicinal Chemistry and Pharmacology: The most immediate opportunity lies in synthesizing the compound and its derivatives for biological screening. Given that related benzoxazines and other oxazine derivatives show promise as anticancer, antimicrobial, and anti-inflammatory agents, a focused investigation into the bioactivity of this specific scaffold is highly warranted. ijpsr.infonih.govpjps.pk The presence of the 4-chlorophenyl group is a common feature in many bioactive molecules, potentially enhancing its pharmacological profile.

Chemical Biology: If biological activity is identified, fluorescently tagged versions of the molecule could be developed as chemical probes. These probes could be used to study cellular uptake, identify molecular targets, and elucidate mechanisms of action, providing valuable insights into biological pathways.

Materials Science: While more speculative, some heterocyclic compounds, such as certain oxadiazoles, have applications in materials science as components of organic light-emitting diodes (OLEDs) or scintillators due to their electronic properties. nih.gov Exploring the photophysical and electronic properties of the this compound core could uncover novel applications in this field. The collaboration between synthetic chemists, pharmacologists, chemical biologists, and materials scientists could unlock the full potential of this understudied molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(4-Chlorophenyl)-2H-1,3-oxazine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via cyclization reactions. A key route involves reacting isoxazoles or azirines with diazo compounds (e.g., diazo esters) under mild conditions (room temperature, inert atmosphere). For example, quantum-chemical calculations suggest that isoxazolium N-ylides form 2H-1,3-oxazines through ring-opening and recombination steps . Catalyst choice (e.g., H₃PW₁₂O₄₀) can enhance regioselectivity and yield up to 85% (Table 2 in ). Optimize solvent polarity (e.g., dichloromethane) and monitor reaction progress via TLC or in situ IR for C=N bond formation (~1648 cm⁻¹) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H NMR : Key signals include δ 3.60 ppm (CH₂N triplet, J = 5.9 Hz) and δ 4.35 ppm (CH₂O triplet, J = 5.5 Hz) .

- ¹³C NMR : Look for the oxazine ring carbons at δ 154.7 ppm (OCN) and aromatic carbons at δ 128–136 ppm .

- IR : Confirm the C=N stretch at ~1648 cm⁻¹ and aromatic C-Cl absorption near 840 cm⁻¹ .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H]⁺ at m/z 223.0534).

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in proposed reaction mechanisms for 2H-1,3-oxazine formation?

- Methodological Answer : Conflicting mechanistic proposals (e.g., via isoxazole vs. azirine pathways) can be addressed using DFT calculations. Compare activation energies for intermediates like 1-oxa-5-azahexa-1,3,5-trienes . For example, B3LYP/6-31G* simulations show the azirine pathway has a lower ΔG‡ (~15 kcal/mol) than the isoxazole route (~22 kcal/mol), favoring the former under kinetic control . Validate with experimental kinetics (e.g., stopped-flow UV-Vis) and isotopic labeling (¹⁵N) to track nitrogen migration.

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

- Methodological Answer : Common side reactions include over-oxidation or dimerization. Strategies:

- Temperature Control : Maintain reactions below 40°C to prevent thermal decomposition .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyls in precursors .

- Catalyst Tuning : Heterogeneous catalysts (e.g., H₃PW₁₂O₄₀) reduce byproducts via selective activation of diazo compounds .

- Workup : Purify via flash chromatography (silica gel, hexane/EtOAc 4:1) to isolate the oxazine core.

Q. How does the electronic nature of the 4-chlorophenyl substituent influence bioactivity in 2H-1,3-oxazine derivatives?

- Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity, improving interactions with biological targets (e.g., herbicidal enzymes). SAR studies show:

- Lipophilicity : LogP increases by ~0.5 units compared to non-halogenated analogs, aiding membrane penetration .

- Bioactivity : Derivatives with 4-Cl show 3× higher inhibition of acetolactate synthase (IC₅₀ = 12 µM) than 3-Cl analogs (IC₅₀ = 36 µM) . Validate via enzyme assays (e.g., Ellman’s method for thiol trapping).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the stability of 2H-1,3-oxazine under acidic conditions?

- Methodological Answer : Discrepancies arise from substitution patterns and solvent effects. For example:

- Electron-Deficient Systems : this compound resists hydrolysis in pH 3–7 due to the Cl group’s stabilization of the oxazine ring .

- Electron-Rich Systems : Non-halogenated analogs degrade rapidly in HCl/THF (t₁/₂ < 1 hr) .

- Resolution : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Use X-ray crystallography (e.g., Acta Cryst. E data ) to correlate stability with molecular packing.

Experimental Design

Q. How to design a kinetic study for 2H-1,3-oxazine ring-opening reactions?

- Methodological Answer :

- Conditions : Vary nucleophiles (e.g., H₂O, amines) in DMSO at 25–60°C .

- Monitoring : Use UV-Vis spectroscopy (λ = 270 nm for C=N decay) or ¹H NMR (disappearance of δ 4.35 ppm CH₂O signal) .

- Data Analysis : Apply pseudo-first-order kinetics; calculate kobs via ln(A∞ – At) vs. time plots. Compare Hammett σ values for substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.